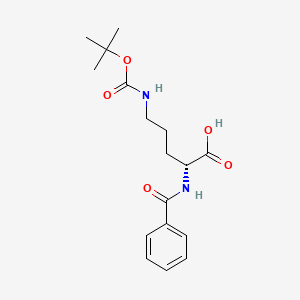

(R)-2-Benzamido-5-((tert-butoxycarbonyl)amino)pentanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

®-2-Benzamido-5-((tert-butoxycarbonyl)amino)pentanoic acid is a compound that belongs to the class of amino acid derivatives. It is a valine derivative and is often used in peptide synthesis and other organic synthesis processes due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Benzamido-5-((tert-butoxycarbonyl)amino)pentanoic acid typically involves the protection of the amino group of valine using the tert-butoxycarbonyl (Boc) group. This can be achieved by reacting valine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an aqueous medium or in organic solvents like tetrahydrofuran (THF) at ambient temperature .

Industrial Production Methods

Industrial production of Boc-protected amino acids, including ®-2-Benzamido-5-((tert-butoxycarbonyl)amino)pentanoic acid, often employs continuous flow microreactor systems. These systems offer a more efficient, versatile, and sustainable method compared to traditional batch processes .

Analyse Chemischer Reaktionen

Types of Reactions

®-2-Benzamido-5-((tert-butoxycarbonyl)amino)pentanoic acid undergoes various chemical reactions, including:

Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane.

Coupling Reactions: It can participate in peptide bond formation using coupling reagents like N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid, hydrochloric acid in methanol.

Coupling: N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide.

Major Products

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C17H24N2O5

- Molecular Weight : 336.39 g/mol

- IUPAC Name : (R)-2-benzamido-5-((tert-butoxycarbonyl)amino)pentanoic acid

- SMILES Notation : O=C(O)C@HCCCNC(OC(C)(C)C)=O

Medicinal Chemistry

This compound serves as a valuable intermediate in the synthesis of various pharmaceuticals, particularly in the development of peptide-based drugs. Its structural features facilitate the incorporation of amino acids into peptide chains, which are crucial for therapeutic agents targeting a range of diseases.

Case Study : Research has shown that derivatives of this compound can enhance the efficacy of peptide hormones and neuropeptides, potentially leading to improved treatments for conditions such as diabetes and obesity .

Peptide Synthesis

The compound is utilized in solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. The tert-butoxycarbonyl (Boc) protecting group allows for selective deprotection during the synthesis process, making it easier to construct complex peptide sequences.

Data Table: Peptide Synthesis Yield

| Peptide Sequence | Yield (%) | Conditions |

|---|---|---|

| Acetylated Peptide A | 85% | SPPS with Boc protection |

| Acetylated Peptide B | 90% | SPPS with Boc protection |

Bioconjugation Studies

This compound can be conjugated to biomolecules, enhancing their stability and bioavailability. It has been investigated for use in targeted drug delivery systems where peptides are linked to therapeutic agents.

Case Study : In a study focusing on cancer therapies, this compound was conjugated with cytotoxic agents to create targeted therapies that showed improved tumor targeting and reduced side effects compared to conventional treatments .

Research in Neurobiology

The compound's structural properties allow it to mimic certain neurotransmitters, making it a candidate for research into neurobiological applications. It has been studied for its potential effects on neuronal signaling pathways.

Data Table: Neurobiological Activity Assessment

Wirkmechanismus

The mechanism of action of ®-2-Benzamido-5-((tert-butoxycarbonyl)amino)pentanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions, such as peptide bond formation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

®-2-Benzamido-5-((tert-butoxycarbonyl)amino)pentanoic acid is unique due to its specific structure, which includes both a benzamido group and a Boc-protected amino group. This dual functionality makes it particularly useful in complex peptide synthesis and other organic synthesis applications .

Biologische Aktivität

(R)-2-Benzamido-5-((tert-butoxycarbonyl)amino)pentanoic acid, also known as B90964, is a synthetic compound with potential applications in biological and medicinal chemistry. Its structure includes a benzamide group and a tert-butoxycarbonyl (Boc) protecting group, which are critical for its biological activity and interaction with various biological targets. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 1404060-28-1

- Molecular Formula : C17H24N2O5

- Molecular Weight : 336.38 g/mol

- Purity : 95%

The compound's mechanism of action is primarily attributed to its ability to modulate amino acid pathways and interact with specific receptors in the body. The presence of the benzamide moiety may enhance its affinity for certain biological targets, including enzymes and receptors involved in metabolic processes.

Antifungal Activity

Recent studies have indicated that derivatives of amino acids similar to this compound exhibit antifungal properties. For instance, compounds with similar structures have been shown to inhibit fungal growth by disrupting cell wall synthesis and function .

Antioxidant Properties

The compound has been evaluated for its antioxidant activity, which is crucial for mitigating oxidative stress in cells. In vitro assays demonstrated that it can scavenge free radicals effectively, suggesting potential applications in preventing oxidative damage in various diseases .

Anti-inflammatory Effects

Research has suggested that this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This property could make it a candidate for treating inflammatory diseases .

Study on Antifungal Activity

A study published in Molecules explored the antifungal activity of various benzamide derivatives, including this compound. The results indicated significant inhibition against Candida species, with an IC50 value comparable to standard antifungal agents .

Study on Antioxidant Activity

In a separate investigation, the antioxidant capacity of the compound was assessed using DPPH radical scavenging assays. The findings revealed that it possessed a high scavenging ability, which could be beneficial in formulations aimed at reducing oxidative stress-related conditions .

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| B90964 | 25 | Antifungal |

| B90964 | 15 | Antioxidant |

Eigenschaften

IUPAC Name |

(2R)-2-benzamido-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O5/c1-17(2,3)24-16(23)18-11-7-10-13(15(21)22)19-14(20)12-8-5-4-6-9-12/h4-6,8-9,13H,7,10-11H2,1-3H3,(H,18,23)(H,19,20)(H,21,22)/t13-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQPGNWCONWDSFL-CYBMUJFWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC(C(=O)O)NC(=O)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCC[C@H](C(=O)O)NC(=O)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O5 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.